2-(2-Formyl-6-methoxyphenoxy)acetic acid

説明

Nomenclature and Chemical Identification in Research Contexts

Accurate and unambiguous identification is critical in scientific research. This compound is cataloged and referred to under standardized naming conventions and unique identifiers to ensure clarity and reproducibility in academic literature and chemical databases.

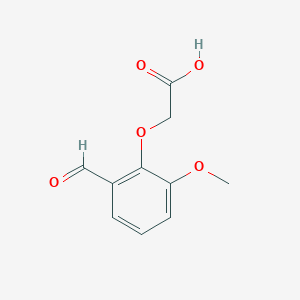

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-(2-formyl-6-methoxyphenoxy)acetic acid . nih.gov This name precisely describes the molecular structure: an acetic acid group is linked via an ether oxygen ('oxy') to the first position of a phenol (B47542) ring. This ring is substituted with a formyl group (-CHO) at the second position and a methoxy (B1213986) group (-OCH3) at the sixth position.

In research and commercial contexts, the compound is known by various synonyms and is tracked by unique identifiers. The most crucial of these is the CAS (Chemical Abstracts Service) Registry Number, which is a universal standard. nih.gov2abiotech.net

| Identifier Type | Value |

| CAS Number | 40359-30-6 |

| Molecular Formula | C10H10O5 |

| PubChem CID | 737589 |

| EC Number | 872-768-2 |

| InChIKey | STGBYWNNAZDMFE-UHFFFAOYSA-N |

| Synonym(s) | (2-formyl-6-methoxyphenoxy)acetic acid, 2-formyl-6-methoxyphenoxyacetic acid |

This table presents key identifiers for this compound. Data sourced from PubChem and other chemical suppliers. nih.govcymitquimica.com

Structural Analysis and Related Derivatives for Research Diversification

The structure of this compound is composed of three key components: a phenoxyacetic acid scaffold, a formyl group, and a methoxy group. Each contributes to its chemical properties and potential for creating diverse derivatives for research.

The phenoxyacetic acid moiety is a significant structural framework in medicinal chemistry. jetir.org It is recognized as a core component in numerous pharmacologically active agents. nih.gov Derivatives of phenoxyacetic acid have been investigated for a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antihypertensive properties. jetir.orgnih.gov The presence of this scaffold suggests the potential for developing novel therapeutic candidates. nih.gov For instance, the phenoxyacetic acid structure is found in established drugs such as Tiaprofenic acid (an anti-inflammatory agent) and Tienilic acid (an antihypertensive). jetir.org

The two functional groups on the phenyl ring, formyl and methoxy, play crucial roles in the compound's reactivity and its use as a precursor for more complex molecules.

The formyl group (-CHO) is an aldehyde, which is one of the most versatile functional groups in organic synthesis. Its carbonyl carbon has a partial positive charge, making it highly susceptible to nucleophilic attack. fiveable.me This reactivity allows the formyl group to be readily transformed into a variety of other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in carbon-carbon bond-forming reactions like the Wittig or aldol (B89426) reactions. fiveable.me This makes it an important building block for creating a wide array of chemical derivatives.

The study of structural analogues and isomers provides valuable insights into structure-activity relationships (SAR). By modifying the position or nature of the functional groups on the this compound template, researchers can explore how these changes affect chemical and biological properties. Several isomers and analogues have been documented in chemical databases and literature.

| Compound Name | Relationship to Parent | Key Structural Difference | CAS Number |

| (5-Formyl-2-methoxyphenoxy)acetic acid | Positional Isomer | Formyl group at position 5, methoxy at position 2. | 19728-22-4 |

| 2-(2-Formyl-4-methoxyphenoxy)acetic acid | Positional Isomer | Methoxy group at position 4 instead of 6. | 24589-93-3 |

| (4-Formyl-2-methoxyphenoxy)acetic acid | Positional Isomer | Formyl group at position 4, methoxy at position 2. | 40359-30-6 |

| 2-(2-Formyl-6-methylphenoxy)acetic acid | Structural Analogue | Methoxy group is replaced by a methyl group. | N/A |

| 2-Formylphenoxyacetic acid | Structural Analogue | Lacks the methoxy group. | 6280-80-4 |

This table details various isomers and analogues of this compound, highlighting the structural modifications. nih.govsigmaaldrich.comsigmaaldrich.comuni.luresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-formyl-6-methoxyphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-4-2-3-7(5-11)10(8)15-6-9(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGBYWNNAZDMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40359-30-6 | |

| Record name | 2-(2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 2 Formyl 6 Methoxyphenoxy Acetic Acid and Its Derivatives

Established Synthetic Pathways for the Core Compound

The primary and most well-established method for synthesizing the core structure of 2-(2-formyl-6-methoxyphenoxy)acetic acid is based on the Williamson ether synthesis. This approach involves the reaction of a substituted phenol (B47542) with a haloacetate.

The synthesis of this compound is commonly achieved through the reaction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with chloroacetic acid. The reaction is conducted in the presence of a strong base, typically sodium hydroxide (B78521) (NaOH), in an aqueous medium.

The mechanism proceeds via the deprotonation of the phenolic hydroxyl group of o-vanillin by sodium hydroxide, forming a sodium phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetic acid in an SN2 reaction, displacing the chloride ion and forming the ether linkage. Subsequent acidification of the reaction mixture protonates the carboxylate group, yielding the final product, this compound. youtube.com The reaction requires careful control of conditions, as side reactions, such as the formation of sodium glycolate (B3277807) from chloroacetic acid and sodium hydroxide, can occur. echemi.com

Table 1: Key Components in the Synthesis of this compound

| Reactant / Reagent | Role | Chemical Structure |

| o-Vanillin | Phenolic Substrate | C₈H₈O₃ |

| Chloroacetic Acid | Alkylating Agent | C₂H₃ClO₂ |

| Sodium Hydroxide | Base | NaOH |

While the use of chloroacetic acid is common, alternative haloacetic acids, such as bromoacetic acid or iodoacetic acid, can also be employed as the alkylating agent. Iodoacetic acid, for instance, is used in the synthesis of the related compound 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid from syringaldehyde. nih.gov The choice of the halogen can influence reaction rates, with the reactivity generally following the order I > Br > Cl. The selection of the base is also adaptable; other strong bases like potassium hydroxide or potassium carbonate can be used to facilitate the initial deprotonation of the phenol. The reaction conditions, including solvent, temperature, and reaction time, can be optimized to improve the yield and purity of the final product.

Advanced Synthetic Strategies for Functionalized Derivatives

To explore and expand the chemical utility of the core structure, advanced synthetic strategies are employed to introduce various functional groups at specific positions on the this compound scaffold.

The introduction of halogen atoms, such as chlorine or bromine, onto the aromatic phenoxy ring is a common strategy to modify the electronic properties and reactivity of the molecule. This is typically not achieved by direct halogenation of the final product, which could lead to a mixture of isomers and potential oxidation of the aldehyde group. Instead, the synthesis starts with a pre-halogenated precursor. For example, a halogenated o-vanillin derivative (e.g., 5-chloro-o-vanillin or 5-bromo-o-vanillin) is used as the starting material in the Williamson ether synthesis described in section 2.1.1. This approach ensures regioselective placement of the halogen substituent on the aromatic ring, leading to compounds like 2-(5-chloro-2-formyl-6-methoxyphenoxy)acetic acid. The synthesis of various other halogenated aryloxyacetic acids follows a similar principle of using substituted phenolic precursors. beilstein-journals.org

The aldehyde (formyl) group is a versatile functional handle that can be readily converted into a variety of other functional groups, significantly expanding the chemical diversity of the derivatives.

A key derivatization is the oxidation of the formyl group to a carboxylic acid. This transformation converts this compound into a dicarboxylic acid derivative, specifically 2-(2-carboxy-6-methoxyphenoxy)acetic acid. This oxidation can be accomplished using a range of common oxidizing agents suitable for converting aromatic aldehydes to carboxylic acids. organic-chemistry.org The choice of oxidant is crucial to ensure selective conversion of the aldehyde without affecting other parts of the molecule.

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic or acidic conditions, often with heating |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acidic conditions, acetone (B3395972) solvent |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic aqueous solution |

| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst, in various solvents |

Derivatization at the Formyl Group for Expanded Chemical Space

Reduction to Hydroxyl Group

The formyl (aldehyde) group of this compound and its derivatives can be selectively reduced to a primary alcohol (a hydroxyl group). This transformation is a key step in synthesizing derivatives such as 2-(2-hydroxymethyl-6-methoxyphenoxy)acetic acid. A common and effective method for this conversion is the use of sodium borohydride (B1222165) (NaBH₄). iwu.eduresearchgate.net

Sodium borohydride is a chemoselective reducing agent, meaning it preferentially reduces more reactive carbonyl groups like aldehydes and ketones over less reactive ones such as esters and carboxylic acids. iwu.eduresearchgate.net This selectivity is crucial when working with molecules like this compound, as it allows for the reduction of the aldehyde without affecting the carboxylic acid moiety. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. For instance, indole (B1671886) aldehydes have been successfully reduced to their corresponding hydroxymethylindoles in good yields using sodium borohydride in tetrahydrofuran (B95107) (THF). researchgate.net

Condensation Reactions

The aldehyde functional group is highly susceptible to condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone for creating a diverse family of derivatives from this compound. The synthesis involves the reaction of the parent compound or its ester derivatives with various aromatic or aliphatic amines.

For example, a series of Schiff bases have been synthesized by reacting 2-formyl-phenoxy acetic acid with different aromatic amines. Similarly, related alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates have been condensed with amines such as aniline (B41778) and 4-methoxyaniline. nih.gov The reaction conditions can be optimized by selecting appropriate solvents, such as tetrahydrofuran, 1,2-dichloroethane, or methanol, and by using a catalytic amount of acetic acid to facilitate the reaction. nih.gov These Schiff base ligands, derived from the condensation of (2-formylphenoxy)acetic acid with various diamines, have also been used to synthesize mononuclear Co(II) complexes.

| Amine Reactant | Product Type | Reference |

| Aromatic Amines | Schiff Bases | orgsyn.org |

| Aniline, 4-Methoxyaniline | Schiff Base Esters | nih.gov |

| Various Diamines | Schiff Base Ligands for Metal Complexes |

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is another key site for synthetic modification, allowing for the formation of esters and amides. These reactions are fundamental for creating prodrugs, altering solubility, or synthesizing intermediates for more complex molecules.

Esterification of the carboxylic acid moiety is a common strategy to produce intermediates or to develop prodrugs with modified pharmacokinetic properties. The classic method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This equilibrium-driven reaction can be pushed towards the product by removing water as it forms, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

The synthesis of methyl 2-(2-formyl-6-methoxyphenoxy)acetate, an important intermediate, can be achieved through this method. Esters of related compounds, like alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates, serve as precursors for further reactions, such as the synthesis of Schiff bases and secondary amines. nih.gov The concept of creating ester prodrugs is well-established; for instance, aminoacyloxyalkyl esters of naproxen (B1676952) have been synthesized to improve dermal drug delivery. nih.gov

| Reaction Type | Reagents | Catalyst | Purpose |

| Fischer Esterification | Alcohol (e.g., Methanol) | H₂SO₄, TsOH | Intermediate Synthesis |

| Prodrug Synthesis | Functionalized Alcohols | Acid or Coupling Agents | Improved Delivery/Solubility |

The carboxylic acid can be converted into an amide by reacting it with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. A widely used method involves coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond. researchgate.net This approach has been used to prepare amide prodrugs of various 2-arylpropionic acids. researchgate.net

The synthesis of 2-(2-formyl-6-methoxyphenoxy)acetamide is a direct application of this methodology. researchgate.net Furthermore, amides of related structures, such as 2-(4-formyl-2-methoxyphenoxy)acetic acid,N-(2-biphenylyl)amide, have also been reported. chem-station.com The synthesis of 2-(2-formylphenoxy)acetamide (B1273628) has been accomplished by reacting salicylaldehyde (B1680747) with 2-chloroacetamide (B119443) in the presence of a weak base like potassium carbonate. mdma.ch

Nucleophilic Substitution Reactions Involving the Methoxy (B1213986) Group

The methoxy group on the aromatic ring, an aryl methyl ether, can be cleaved to yield a phenol. This O-demethylation is a nucleophilic substitution reaction at the methyl carbon. One of the most powerful and widely used reagents for this transformation is boron tribromide (BBr₃). orgsyn.orgrug.nlunl.pt

The reaction with BBr₃ is effective at or below room temperature, which is an advantage over harsher methods that require high temperatures. orgsyn.orgunl.pt The mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group, cleaving the C–O bond. nih.govrug.nl The resulting aryloxy-dibromoborane is then hydrolyzed during aqueous workup to yield the final phenol. rug.nl It is recommended to use one molar equivalent of BBr₃ for each ether group, plus an additional equivalent for any other potentially basic functional group in the molecule, such as the aldehyde. unl.pt This method has been used for the regioselective demethylation of various complex natural products and related structures. mdma.ch

| Reagent | Conditions | Key Feature |

| Boron Tribromide (BBr₃) | Low temperature (e.g., -78 °C to RT) in CH₂Cl₂ | High reactivity, effective for cleaving stable aryl methyl ethers |

| 47% Hydrobromic Acid (HBr) | High temperature (reflux) | Classic Brønsted acid method |

| Aluminum Chloride (AlCl₃) | Heating in CH₂Cl₂ or CH₃CN | Strong Lewis acid, lower reactivity than BBr₃ |

Catalytic Approaches in the Synthesis of Related Compounds

Catalysis plays a vital role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic transformations involving this compound and its derivatives.

Condensation and Reduction: In the synthesis of Schiff bases, catalytic amounts of acetic acid are often employed to accelerate the condensation of the aldehyde with an amine. nih.gov Subsequent catalytic hydrogenation of the resulting imine to a secondary amine can be achieved using a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas. nih.gov

Esterification: Fischer esterification is, by definition, an acid-catalyzed process, with sulfuric acid being a common choice. masterorganicchemistry.com More contemporary methods utilize solid acid catalysts or Lewis acids to facilitate the reaction under milder conditions.

Amidation: Modern amidation reactions frequently employ catalysts to avoid the use of stoichiometric coupling reagents. Boronic acid derivatives have been shown to be highly active catalysts for the direct amidation between carboxylic acids and amines at room temperature.

N-Heterocyclic Carbene (NHC) Catalysis in Related Transformations

N-Heterocyclic Carbenes (NHCs) have emerged as highly versatile organocatalysts, capable of mediating a wide array of chemical transformations. researchgate.net A key feature of NHC catalysis is its ability to induce "umpolung" or polarity inversion in substrates, most notably aldehydes. isca.menih.gov The formyl group of this compound makes it a suitable candidate for such transformations.

The catalytic cycle typically begins with the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon. This is followed by a proton transfer to generate the critical "Breslow intermediate." nih.gov This intermediate is an acyl anion equivalent, which behaves as a potent nucleophile. isca.menih.gov This reactive species can then participate in various coupling reactions. For instance, in the benzoin (B196080) condensation, the Breslow intermediate attacks a second aldehyde molecule to form α-hydroxy ketones. nih.gov In the Stetter reaction, it undergoes conjugate addition to α,β-unsaturated compounds.

While specific applications of NHC catalysis directly on this compound are not extensively detailed, the reactivity of the aldehyde group is well-established. Transformations such as NHC-catalyzed transformylation, which converts alcohols to formate (B1220265) esters using a formyl transfer reagent, demonstrate the broad utility of these catalysts in manipulating formyl-related functionalities. organic-chemistry.org The application of these principles could allow for the dimerization of this compound or its cross-coupling with other electrophiles to generate a diverse library of derivatives.

Copper-Catalyzed Cycloaddition in Derivative Synthesis

Copper-catalyzed cycloaddition reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), represent a cornerstone of click chemistry. researchgate.net This reaction provides an efficient and highly regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov Derivatives of this compound can be readily prepared using this methodology by first introducing either an azide (B81097) or a terminal alkyne functionality onto the parent molecule.

The core of the CuAAC reaction is the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, facilitated by a copper(I) catalyst. nih.gov The process is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally suitable for late-stage functionalization of complex molecules.

To synthesize triazole derivatives of this compound, one could envision two primary routes:

Alkynylation: The carboxylic acid group could be converted to an alcohol and subsequently to an alkyl halide, which can then be reacted with an acetylide source to install a terminal alkyne. This alkynylated intermediate can then react with various organic azides.

Azidation: Similarly, the molecule can be functionalized to contain an azide group. This azide-functionalized intermediate would then be ready to "click" with a diverse range of terminal alkynes.

This strategy allows for the modular synthesis of a library of triazole-containing derivatives, where the properties can be systematically tuned by varying the reaction partner. A Cu/TEMPO-catalyzed tandem reaction has also been developed that allows for the synthesis of 4-acyl-1,2,3-triazoles from aryl-alkyl ketones and organic azides, using air as the oxidant in an environmentally friendly solvent. rsc.org

Table 1: Examples of Potential Triazole Derivatives via Copper-Catalyzed Cycloaddition

| Functionalized Intermediate | Reaction Partner | Catalyst System | Potential Derivative Class |

|---|---|---|---|

| 2-(2-Formyl-6-methoxyphenoxy)acetyl azide | Phenylacetylene | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | N-Acyl-1,2,3-triazoles |

| Propargyl 2-(2-formyl-6-methoxyphenoxy)acetate | Benzyl azide | Cu(I) source (e.g., CuI) | Ester-linked 1,2,3-triazoles |

| 2-(2-(Azidomethyl)-6-methoxyphenoxy)acetic acid | 1-Ethynyl-4-fluorobenzene | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Aryl-substituted 1,2,3-triazoles |

Process Optimization and Scalability in Laboratory Synthesis

Moving from theoretical pathways to practical laboratory execution requires careful consideration of process optimization and scalability. For a molecule like this compound, which possesses multiple functional groups, achieving high yield and purity on a preparative scale is a significant challenge. nih.gov A successful laboratory synthesis must be reliable, cost-effective, and amenable to producing gram-scale quantities of the target compound. researchgate.net

A protocol for preparing related 2-(2-formylalkyl)arenecarboxylic acids highlights a scalable and efficient process that proceeds with high regioselectivity and chemoselectivity. nih.gov Such protocols often serve as a blueprint for optimizing the synthesis of structurally similar compounds.

Yield Enhancement Strategies

Maximizing the product yield is a primary goal of process optimization. Several strategies can be employed to achieve this:

Catalyst Selection: The choice of catalyst is paramount. For instance, in copper-catalyzed reactions, the specific ligand and copper source can dramatically influence reaction efficiency.

Reaction Conditions: Optimizing parameters such as temperature, solvent, and reactant concentration is crucial.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and often leads to higher product yields compared to conventional heating methods. ijpsjournal.commdpi.com This technique is particularly beneficial for reactions like cycloadditions or the formation of heterocyclic systems. mdpi.com

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters, leading to improved yields and safety, especially for scalable processes. mdpi.com

Purity Improvement Techniques (e.g., Recrystallization, Chromatography)

Obtaining the final product in high purity is as important as achieving a high yield. This compound is a solid compound, making recrystallization a viable and effective purification method. biosynth.com This technique relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

While column chromatography is a powerful tool for purification, it can be tedious and difficult to scale up. For acidic compounds like the target molecule, an alternative and highly scalable method is acid-base extraction. nih.gov This involves dissolving the crude product in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylic acid is deprotonated and moves into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be isolated and re-acidified to precipitate the pure product, which can be collected by filtration. nih.gov This method can often eliminate the need for chromatography entirely. nih.gov

Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce waste and minimize environmental impact. rsc.orgresearchgate.net For the synthesis of this compound and its derivatives, several green strategies can be implemented:

Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or even ionic liquids is a key objective. ijpsjournal.comejcmpr.com In some cases, reactions can be performed under solvent-free conditions. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product reduces waste. Catalytic reactions are inherently more atom-economical than stoichiometric ones. mdpi.com

Energy Efficiency: As mentioned, techniques like microwave-assisted synthesis can reduce energy consumption by shortening reaction times. ijpsjournal.commdpi.com

By integrating these optimization strategies and green chemistry principles, the laboratory synthesis of this compound can be made more efficient, scalable, and sustainable. mdpi.comrsc.org

Iii. Reaction Mechanisms and Pathways Involving 2 2 Formyl 6 Methoxyphenoxy Acetic Acid

Cyclization Reactions and Their Mechanistic Elucidation

The transformation of 2-(2-Formyl-6-methoxyphenoxy)acetic acid and its derivatives into heterocyclic structures, particularly benzo[b]furans, is a key area of study. The reaction can proceed through different mechanistic pathways, primarily influenced by the reaction conditions. Two significant pathways are the classical Perkin reaction and an intramolecular cyclization involving a ketene (B1206846) intermediate.

The Perkin reaction is a well-established method for synthesizing α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a base catalyst. wikipedia.orgbyjus.com In the case of this compound, this reaction is adapted to facilitate an intramolecular cyclization, leading to the formation of a benzo[b]furan ring system. It is generally accepted that in the presence of reagents like acetic anhydride and sodium acetate (B1210297), the cyclization of 2-(2-formylphenoxy)alkanoic acids proceeds via a Perkin-type mechanism. researchgate.net

The substitution pattern on the aromatic ring of 2-(2-formylphenoxy)acetic acid derivatives can significantly influence the course of the cyclization reaction and the distribution of products. researchgate.net The presence of electron-withdrawing or electron-donating groups can alter the reactivity of the formyl group and the stability of intermediates, potentially leading to the formation of byproducts alongside the desired benzo[b]furan.

For instance, studies on the cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids under Perkin conditions have shown that multiple products can be formed. researchgate.net The strong electron-withdrawing nature of the nitro group affects the electron density of the aromatic ring and the reactivity of the aldehyde, complicating the reaction pathway. This can result in lower yields of the primary benzofuran (B130515) product and the formation of other heterocyclic structures. researchgate.net

| Starting Material | Reaction Conditions | Major Products | Reference |

|---|---|---|---|

| This compound | Acetic Anhydride, Sodium Acetate | 7-methoxybenzo[b]furan-3-acetic acid derivative | researchgate.net |

| 2-(2-Formyl-6-methoxy-4-nitrophenoxy)alkanoic acids | Acetic Anhydride, Sodium Acetate | 2-Alkyl-7-methoxy-5-nitrobenzo[b]furan, Dioxepinone derivatives | researchgate.net |

In the Perkin reaction for benzo[b]furan formation, acetic anhydride and sodium acetate play crucial and distinct roles.

Sodium Acetate (NaOAc) : This alkali salt functions as the base catalyst. wikipedia.org Its primary role is to deprotonate the acetic anhydride at the α-carbon position. This abstraction of a proton generates the nucleophilic enolate ion required to initiate the condensation with the aromatic aldehyde. iitk.ac.incambridge.org

Acetic Anhydride (Ac₂O) : Acetic anhydride serves multiple functions. Firstly, it is the reactant that, upon deprotonation, provides the necessary carbanion for the initial carbon-carbon bond formation. byjus.com Secondly, it acts as a dehydrating agent during the reaction, facilitating the elimination of a water molecule to form the unsaturated system characteristic of the Perkin reaction products. byjus.com It can also participate in acyl transfer processes with intermediate alkoxides. longdom.org Research suggests that conducting the cyclization solely in acetic anhydride and sodium acetate can be advantageous, as it may reduce the formation of unwanted byproducts. researchgate.net

Beyond the classical Perkin mechanism, an alternative pathway for the cyclization of this compound has been proposed, particularly under thermal conditions. This pathway involves the formation of a highly reactive ketene intermediate, which then undergoes an intramolecular cycloaddition. researchgate.netlongdom.org This mechanism demonstrates that the Perkin reaction conditions (acetic anhydride and sodium acetate) can be superior for generating the necessary ketene intermediate compared to classical methods like dehydrochlorination of an acid chloride. researchgate.net

This mechanistic pathway is initiated by the intramolecular dehydration of the carboxylic acid moiety of this compound. This dehydration is often facilitated by acetic anhydride, which reacts with the carboxylic acid to form a mixed anhydride. Subsequent elimination of acetic acid from this mixed anhydride generates a highly reactive aryloxyketene intermediate. researchgate.net This in-situ generation of a ketene is a key step that diverges from the aldol-type condensation of the Perkin mechanism. The formation of such ketene intermediates has been demonstrated in related systems, such as the reaction of (o-carbonylphenoxy)acetyl chlorides to form (o-carbonylphenoxy)ketenes. researchgate.net

Once the aryloxyketene intermediate is formed, it can undergo a rapid intramolecular thermal [2+2] heterocycloaddition reaction. researchgate.net In this step, the C=C double bond of the ketene reacts with the C=O double bond of the proximate formyl group. This concerted or stepwise cycloaddition results in the formation of a transient, unstable four-membered ring intermediate, specifically a tricyclic β-lactone. researchgate.net

This β-lactone intermediate is highly strained and readily undergoes a spontaneous cycloreversion reaction. This final step involves the expulsion of carbon dioxide (decarboxylation) from the β-lactone ring, leading to the formation of the stable, aromatic benzo[b]furan ring system. researchgate.net This [2+2] cycloaddition followed by cycloreversion (decarboxylation) represents a distinct and elegant pathway to the benzofuran core structure from this compound. researchgate.net

| Compound Name |

|---|

| This compound |

| Acetic Anhydride |

| Sodium Acetate |

| Benzo[b]furan |

| 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acid |

| 2-Alkyl-7-methoxy-5-nitrobenzo[b]furan |

| Dioxepinone |

| 7-methoxybenzo[b]furan-3-acetic acid |

| (o-carbonylphenoxy)acetyl chloride |

| (o-carbonylphenoxy)ketene |

| β-lactone |

| Carbon dioxide |

Formation of Benzofuran Derivatives

The structure of this compound is a precursor for the synthesis of benzofuran derivatives, a significant class of heterocyclic compounds. While direct studies on this specific molecule are not extensively detailed, related compounds like 2-(2-formylphenoxy)acetic acid undergo photochemical cyclization to yield benzofuranone and chromanone derivatives. rsc.orgnih.gov This transformation typically occurs under UV irradiation (e.g., 365 nm) and has been shown to be efficient in specific solvents like dimethyl sulfoxide (B87167) (DMSO). rsc.orgnih.gov

The general mechanism for forming a benzofuran ring from this precursor involves an intramolecular reaction. This cyclization is often facilitated by a catalyst or specific reaction conditions that promote the interaction between the aldehyde group and the acetic acid side chain. For instance, palladium-catalyzed reactions have been used to synthesize benzoyl-substituted benzofurans from analogous 2-(2-formylphenoxy) acetonitriles by reacting them with aryl boronic acids. nih.gov Such methodologies highlight the potential for intramolecular cyclization, where the aldehyde carbon is attacked by a nucleophile generated from the acetic acid moiety, followed by dehydration to form the fused furan (B31954) ring.

Table 1: Examples of Catalytic Systems for Benzofuran Synthesis from Related Precursors

| Catalyst System | Precursor Type | Product Type | Reference |

|---|---|---|---|

| Palladium Acetate (Pd(OAc)₂) | 2-(2-formylphenoxy) acetonitriles | Benzoyl-substituted benzofurans | nih.gov |

| Copper-Based Catalysts | Salicylaldehydes and alkynes | Amino-substituted benzofurans | nih.gov |

| Gold- and Silver-Based Catalysts | Alkynyl esters and quinols | Substituted benzofurans | nih.gov |

| Photochemical (UV Irradiation) | 2-(2-formylphenoxy)acetic acid | Benzofuranones / Chromanones | rsc.orgnih.gov |

Aldehyde Group Reactivity in Complex Transformationsrsc.orgchemscene.com

The aldehyde group is a cornerstone of the molecule's reactivity. chemscene.com Its carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. masterorganicchemistry.com This inherent reactivity allows the aldehyde to participate in a wide array of complex chemical transformations beyond simple oxidation or reduction.

Nucleophilic addition is the most fundamental reaction of the aldehyde group in this compound. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. This leads to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.comyoutube.com Subsequent protonation of the resulting alkoxide ion yields an alcohol.

The rate and equilibrium of these addition reactions are influenced by both steric and electronic factors. youtube.com The presence of the methoxy (B1213986) group and the bulky phenoxyacetic acid substituent adjacent to the aldehyde may introduce steric hindrance, potentially slowing the rate of nucleophilic attack compared to a less substituted aldehyde. youtube.com Electronically, the methoxy group is an electron-donating group, which can slightly reduce the electrophilicity of the carbonyl carbon.

Common Nucleophiles in Aldehyde Addition Reactions:

Hydride reagents (e.g., NaBH₄, LiAlH₄): Reduce the aldehyde to a primary alcohol. youtube.com

Organometallic reagents (e.g., Grignard reagents, organolithiums): Form a new carbon-carbon bond, yielding a secondary alcohol. youtube.com

Cyanide (CN⁻): Forms a cyanohydrin.

Amines: Form imines or enamines, depending on the structure of the amine and reaction conditions.

In the presence of N-heterocyclic carbene (NHC) catalysts, the aldehyde group of this compound can be involved in umpolung (reactivity inversion) transformations. The key step in these reactions is the formation of a Breslow intermediate. rsc.org This intermediate is generated through the nucleophilic addition of the NHC to the aldehyde's carbonyl carbon. rsc.orgresearchgate.net

The initial attack by the NHC forms a zwitterionic tetrahedral adduct. A subsequent proton transfer, often facilitated by the solvent or other species in the reaction mixture, from the aldehyde's original carbonyl carbon to the oxygen atom, results in the enaminol structure known as the Breslow intermediate. rsc.orgnih.gov This intermediate is crucial as it possesses nucleophilic character at the carbon atom, enabling it to participate in reactions like the benzoin (B196080) and Stetter reactions. researchgate.net Although considered a putative intermediate for many years, recent computational and experimental work has provided significant insight into its formation and characterization. rsc.org

Reaction Kinetics and Thermodynamics in Mechanistic Studiesnih.gov

Understanding the reaction mechanisms involving this compound requires detailed kinetic and thermodynamic studies. While specific data for this compound is not extensively available, general principles can be applied. Kinetic studies, such as monitoring reactant and product concentrations over time, can help determine the rate law, reaction order, and activation energy of a transformation.

Table 2: Illustrative Kinetic and Thermodynamic Parameters in Mechanistic Analysis

| Parameter | Symbol | Information Provided | Method of Determination |

|---|---|---|---|

| Rate Constant | k | Speed of the reaction | Monitoring concentration vs. time |

| Reaction Order | n | How the rate depends on reactant concentration | Method of initial rates, graphical analysis |

| Activation Energy | Eₐ | Minimum energy required for reaction | Arrhenius plot (ln k vs. 1/T) |

| Enthalpy Change | ΔH | Heat absorbed or released during reaction | Calorimetry, computational chemistry |

| Entropy Change | ΔS | Change in disorder of the system | Calorimetry, computational chemistry |

| Gibbs Free Energy Change | ΔG | Spontaneity of the reaction | ΔG = ΔH - TΔS, equilibrium measurements |

Computational Chemistry and Density Functional Theory (DFT) in Reaction Mechanism Analysisnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving complex molecules like this compound. DFT calculations can model the electronic structure of molecules and map out the potential energy surface of a reaction. journalcps.com

This approach allows for the characterization of transient species that are difficult to observe experimentally, such as transition states and short-lived intermediates like the zwitterionic adduct in Breslow intermediate formation. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, DFT can predict activation energies and reaction enthalpies, providing a theoretical basis for observed reaction kinetics and thermodynamics. journalcps.com Furthermore, DFT can help visualize orbital interactions, offering deep insights into the bonding changes that occur throughout a reaction pathway.

Table 3: Applications of DFT in Analyzing Reaction Mechanisms

| DFT Application | Information Obtained | Significance |

|---|---|---|

| Geometry Optimization | Stable 3D structures of reactants, intermediates, and products. | Provides accurate molecular geometries and relative stabilities. |

| Transition State Search | Structure and energy of the highest point on the reaction pathway. | Allows for the calculation of activation energy barriers (Eₐ). |

| Frequency Calculations | Vibrational frequencies of stationary points. | Confirms whether a structure is a minimum (intermediate) or a saddle point (transition state). |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants to products via the transition state. | Verifies that a found transition state correctly links the intended reactant and product. |

| Molecular Orbital (MO) Analysis | Visualization of frontier molecular orbitals (HOMO/LUMO). | Explains reactivity patterns and pericyclic reaction pathways. |

Iv. Biological and Pharmacological Research Applications of 2 2 Formyl 6 Methoxyphenoxy Acetic Acid Derivatives

Antimicrobial Activity Studies

Derivatives of phenoxyacetic acids have been a subject of interest in the development of new antimicrobial agents. Notably, studies on 1,3,4-thiadiazole (B1197879) derivatives synthesized from the closely related isomer, 2-(4-formyl-2-methoxyphenoxy)acetic acid, have demonstrated significant antibacterial and antifungal properties. These findings offer valuable insights into the potential antimicrobial applications of compounds derived from the 2-(2-formyl-6-methoxyphenoxy)acetic acid scaffold.

A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid were synthesized and evaluated for their in vitro antibacterial activity against several bacterial strains. Many of these compounds exhibited moderate to good antibacterial activity.

One particular derivative, designated as compound 6h , demonstrated broad-spectrum activity against all tested strains. Its efficacy was notable, showing a 97% inhibition against Salmonella enterica and 95% against Vibrio cholerae when compared to the standard drug ampicillin. Another derivative, compound 6o , was found to be highly active against Escherichia coli, with a 96.5% inhibition. Compound 6p showed 90.2% inhibition against Pseudomonas aeruginosa, while compound 6k displayed a maximum inhibition of 87.1% against Staphylococcus aureus.

| Compound | Bacterial Strain | Percentage Inhibition (%) | Reference |

|---|---|---|---|

| 6h | Salmonella enterica | 97 | |

| 6h | Vibrio cholerae | 95 | |

| 6o | Escherichia coli V517 | 96.5 | |

| 6p | Pseudomonas aeruginosa | 90.2 | |

| 6k | Staphylococcus aureus | 87.1 |

The same series of 1,3,4-thiadiazole derivatives were also tested for their antifungal activity, primarily against Candida albicans. The results indicated that while many derivatives showed moderate to low antifungal activity, some compounds exhibited significant efficacy.

Compound 6h , which showed potent antibacterial properties, also displayed the highest antifungal activity with an 87.8% inhibition against C. albicans. Another derivative, compound 6e , demonstrated a strong inhibition of 83.3% against the same fungal strain.

| Compound | Fungal Strain | Percentage Inhibition (%) | Reference |

|---|---|---|---|

| 6h | Candida albicans | 87.8 | |

| 6e | Candida albicans | 83.3 |

Analysis of the antibacterial and antifungal data from the synthesized 1,3,4-thiadiazole derivatives provides insights into their structure-activity relationships (SAR). The antimicrobial potency of these compounds appears to be influenced by the nature of the substituents on the phenyl ring attached to the core structure.

For instance, the broad-spectrum and potent activity of compound 6h suggests that its specific substitution pattern is highly favorable for antimicrobial action. Similarly, the high activity of compounds 6o , 6p , and 6k against specific bacterial strains indicates that certain substituents can enhance efficacy against particular pathogens. The variation in activity across the series of synthesized compounds underscores the importance of the substituent groups in modulating the biological properties of the parent molecule.

The antimicrobial activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the =N-C-S moiety within the heterocyclic ring. This structural feature is considered crucial for their biological action. The mechanism is thought to involve interference with essential cellular processes in microorganisms.

Anti-inflammatory Research

As of the current date, there is a lack of publicly available scientific literature detailing anti-inflammatory research specifically on derivatives of this compound.

There are no specific research findings available in the public domain that link derivatives of this compound to the inhibition of Phosphodiesterase-4 (PDE4) or detail their involvement in related inflammatory pathways. While PDE4 inhibition is a known anti-inflammatory mechanism, studies directly investigating this action with the specified compound derivatives have not been published.

Inhibition of TNF-α Production

Tumor necrosis factor-alpha (TNF-α) is a key cytokine involved in systemic inflammation, and its inhibition is a crucial therapeutic strategy for a range of autoimmune and inflammatory diseases. nih.govresearchgate.net While the development of small molecules that can inhibit TNF-α production is an active area of research, specific studies detailing the synthesis and evaluation of this compound derivatives for direct TNF-α inhibition are not extensively documented in publicly available research. The potential for derivatives of this compound to modulate inflammatory pathways, including the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, remains an area for future investigation. nih.gov The core structure, however, offers a chemical backbone that could be functionalized to target components of the inflammatory cascade. nih.gov

Antitubercular Activity Investigations

The search for new antitubercular agents is a global health priority. Medicinal chemists frequently explore novel molecular scaffolds to develop drugs against Mycobacterium tuberculosis. Various heterocyclic compounds and derivatives, such as chalcones and acridines, have shown promise in this area. mdpi.comnih.gov The this compound molecule, with its reactive aldehyde group, is a suitable precursor for synthesizing chalcone (B49325) derivatives, which are a well-established class of compounds with potential antitubercular properties. mdpi.com However, while the general class of phenoxyacetic acids and related structures have been investigated, specific research focusing on the antitubercular activity of derivatives synthesized directly from this compound is not prominently featured in the scientific literature.

Antiviral Activity Assessments

The structural framework of this compound is amenable to the synthesis of a variety of derivatives that could be screened for antiviral activity. The development of small-molecule antiviral agents is a critical area of pharmaceutical research, with studies often exploring broad-spectrum activities against various DNA and RNA viruses. mdpi.com For instance, phenoxy acetic acid structures have been used to create novel pyrazoline derivatives to test for antiviral properties. In one such study, a related isomer, 2-{4-[3-(2,4-dihydroxyphenyl)-3-oxo-1-propenyl]-2-methoxyphenoxy} acetic acid, was used as a precursor. However, the resulting compounds did not exhibit specific antiviral activity, as their effective concentrations were not significantly lower than their cytotoxic concentrations. Direct assessments of antiviral efficacy for derivatives of this compound specifically are not widely reported.

Antioxidant Activity Evaluation

Derivatives of 2-methoxyphenols are recognized for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. researchgate.netdoaj.org Research into this area has included the synthesis and evaluation of various compounds containing the 2-methoxyphenol core. The antioxidant capacity of these derivatives is often evaluated using standard assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) methods. researchgate.netdoaj.org

While direct studies on this compound itself are limited, research on related methoxyphenol derivatives provides insight into the potential antioxidant activity. The phenolic moiety is a key structural feature responsible for free radical scavenging. The activity of these compounds is often compared to standards like Trolox and ascorbic acid. mdpi.com For example, studies on other catechol hydrazinyl-thiazole derivatives have demonstrated significant scavenging activity against ABTS and DPPH radicals. mdpi.com

Table 1: Antioxidant Activity Assays for Phenolic Compounds This table is representative of the types of assays used to evaluate antioxidant activity for methoxyphenol derivatives and is for illustrative purposes, as specific data for this compound derivatives was not found.

| Assay | Principle | Standard Reference |

|---|---|---|

| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Trolox, Ascorbic Acid |

| ABTS Assay | Measures the reduction of the ABTS radical cation by antioxidants. | Trolox |

| ORAC Assay | Measures the ability of an antioxidant to quench peroxyl radicals. | Trolox |

| FRAP Assay | Measures the ferric reducing ability of an antioxidant. | Ascorbic Acid, Trolox |

Potential Applications in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, various chemical reagents are used for protein modification, cross-linking, and labeling. nih.gov Compounds containing reactive functional groups, such as aldehydes, are valuable in this context. The aldehyde group on the this compound scaffold could potentially react with primary amines on proteins (e.g., the epsilon-amino group of lysine (B10760008) residues) to form Schiff bases, which can be further stabilized by reduction. The carboxylic acid moiety provides a handle for further functionalization or for altering solubility. Despite this potential, specific applications of this compound or its derivatives as chemical probes or reagents in proteomics research are not well-documented in the current literature.

Medicinal Chemistry Lead Compound Development

The development of lead compounds is a cornerstone of medicinal chemistry, focusing on identifying and optimizing molecules with promising therapeutic potential.

A molecular scaffold is a core structure of a molecule from which a variety of derivatives can be synthesized. The this compound molecule is an exemplary scaffold for novel drug discovery. nih.gov Its utility stems from the presence of multiple functional groups that can be readily modified:

Aldehyde Group: This group is highly versatile and can participate in reactions such as condensations (e.g., Claisen-Schmidt to form chalcones), reductive aminations to form amines, and the formation of Schiff bases with various amines to create diverse libraries of compounds.

Carboxylic Acid Group: This functional group can be converted into esters, amides, or other derivatives, allowing for the modulation of properties like solubility, bioavailability, and target binding.

Phenoxy Acetic Acid Core: This core structure is found in various biologically active molecules and provides a stable framework for orienting the functional groups in three-dimensional space.

This structural versatility allows medicinal chemists to systematically modify the compound to explore structure-activity relationships (SAR) and optimize it for a specific biological target. By serving as a starting point for combinatorial chemistry and library synthesis, this scaffold holds potential for identifying new lead compounds for a range of therapeutic targets.

Derivatization for Enhanced Biological Profiles

The strategic derivatization of this compound is a key approach to augment its therapeutic potential. The introduction of various functional groups and structural modifications can influence the molecule's pharmacokinetic and pharmacodynamic properties, leading to improved efficacy and selectivity. A significant body of research has focused on the synthesis of Schiff bases by reacting the aldehyde functionality with a variety of aromatic amines. This has proven to be a fruitful strategy for developing compounds with notable antibacterial activity.

For instance, a series of Schiff bases derived from the closely related 2-formylphenoxy acetic acid were synthesized and evaluated for their antibacterial efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Several of these derivatives demonstrated significant antibacterial activity, comparable to the standard drug ampicillin. asianpubs.orgresearchgate.net The variation in activity was found to be dependent on the nature of the substituent on the aromatic amine.

Similarly, studies on Schiff bases derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates have provided insights into structure-activity relationships. The presence of a methoxyl group in the Schiff base structure and the length of the hydrophobic side chain were found to influence antibacterial activity, particularly against Gram-positive bacteria. nih.govbohrium.comnih.gov These findings suggest that modifications to the periphery of the this compound molecule can be fine-tuned to optimize its antibacterial properties.

Beyond antibacterial applications, the derivatization of this scaffold into hydrazones has been explored for potential anticancer activity. Hydrazones, formed by the condensation of the formyl group with various hydrazides, are a class of compounds known for their diverse biological activities, including antitumor effects. nih.govmdpi.comekb.eg Research on novel N-acyl hydrazone compounds has shown that these derivatives can exhibit selective antiproliferative activity against cancer cell lines with high toxicity to tumor cells while remaining non-toxic to normal cells. nih.gov While specific studies on hydrazone derivatives of this compound are limited, the broader research on hydrazones suggests this as a promising avenue for developing novel anticancer agents based on this scaffold. mdpi.comekb.eg

The table below summarizes the antibacterial activity of some Schiff base derivatives of the related compound, 2-formylphenoxy acetic acid, against S. aureus and E. coli.

| Derivative | Substituent on Aromatic Amine | Antibacterial Activity vs. S. aureus (Zone of Inhibition in mm) | Antibacterial Activity vs. E. coli (Zone of Inhibition in mm) | Reference |

|---|---|---|---|---|

| V1 | p-Anisidine | 18 | 16 | asianpubs.org |

| V2 | p-Aminophenol | 14 | 12 | asianpubs.org |

| V3 | p-Chloroaniline | 17 | 15 | asianpubs.org |

| V4 | p-Aminobenzoic acid | 18 | 17 | asianpubs.org |

| V5 | 2,3-Dimethylaniline | 15 | 13 | asianpubs.org |

| V6 | Sulfanilamide | 19 | 18 | asianpubs.org |

| V7 | Dapsone | 16 | 14 | asianpubs.org |

| Ampicillin (Standard) | - | 20 | 19 | asianpubs.org |

Interaction Studies with Molecular Targets

Understanding the interaction of this compound derivatives with their molecular targets is crucial for rational drug design and optimization. While specific interaction studies for derivatives of this exact compound are not extensively documented, research on analogous structures provides valuable insights into their potential mechanisms of action. Molecular docking studies are a powerful tool to predict the binding modes and affinities of these compounds with biological macromolecules.

In the context of anticancer hydrazone derivatives, a multitude of potential molecular targets exist, including various kinases and enzymes involved in cell cycle regulation and proliferation. nih.govmdpi.com For example, novel N-acyl hydrazone compounds have been subjected to molecular docking studies to understand their potential interactions with target proteins. nih.gov These studies can help elucidate how the hydrazone derivatives orient themselves within the binding pockets of these proteins and identify key interactions that contribute to their anticancer effects. The specific interactions will depend on the nature of the hydrazone derivative and the target protein. For instance, the hydrazone moiety can act as a hydrogen bond donor and acceptor, while the aromatic rings can participate in pi-stacking and hydrophobic interactions.

The table below outlines potential molecular targets for derivatives of this compound and the key interactions that may be involved, based on studies of analogous compounds.

| Derivative Type | Potential Molecular Target | Key Potential Interactions | Therapeutic Application |

|---|---|---|---|

| Schiff Bases | Bacterial DNA Gyrase | Hydrogen bonding, hydrophobic interactions, pi-stacking with amino acid residues in the active site. | Antibacterial |

| Hydrazones | Protein Kinases (e.g., VEGFR, EGFR) | Hydrogen bonding with the kinase hinge region, hydrophobic interactions in the ATP-binding pocket. | Anticancer |

| Hydrazones | Topoisomerase II | Intercalation between DNA base pairs, hydrogen bonding with the enzyme and DNA. | Anticancer |

V. Advanced Research Techniques and Methodologies for Studying the Compound

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for confirming the identity and structure of 2-(2-Formyl-6-methoxyphenoxy)acetic acid. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of an organic molecule. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of the protons in this compound would provide key information. The aromatic protons on the benzene (B151609) ring would appear in a distinct region of the spectrum, with their splitting patterns revealing their substitution pattern. The proton of the aldehyde group would have a characteristic downfield chemical shift. The methylene (B1212753) protons of the acetic acid moiety and the protons of the methoxy (B1213986) group would also exhibit specific signals, confirming the presence of these functional groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the aldehyde and carboxylic acid groups would be readily identifiable by their characteristic chemical shifts in the downfield region of the spectrum. The carbons of the aromatic ring, the methoxy group, and the methylene group would also have distinct signals, allowing for a complete assignment of the carbon skeleton.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

This table is a representation of expected chemical shifts based on the compound's structure. Actual experimental values may vary.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | 185 - 200 |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 185 |

| Aromatic (Ar-H) | 6.5 - 8.0 | 110 - 160 |

| Methylene (-OCH₂-) | 4.5 - 5.0 | 60 - 70 |

| Methoxy (-OCH₃) | 3.5 - 4.0 | 50 - 60 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

A broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The C=O stretching vibrations of the aldehyde and carboxylic acid carbonyl groups would appear as strong, sharp peaks, typically in the range of 1680-1760 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H bending vibrations. The C-O stretching of the ether linkage would also be observable. This collection of absorption bands provides a unique spectral fingerprint for the compound. An FTIR spectrum obtained via a KBr wafer technique is noted in the PubChem database. nih.gov.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

|---|---|---|

| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretch |

| Aldehyde C-H | 2700 - 2900 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Carboxylic Acid C=O | 1700 - 1725 | Stretch |

| Aldehyde C=O | 1680 - 1715 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Ether C-O | 1000 - 1300 | Stretch |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (210.18 g/mol ). In addition to the molecular ion, mass spectrometry can also detect various adducts. Predicted data suggests the presence of adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which are commonly observed in techniques like electrospray ionization (ESI). uni.lu. The fragmentation pattern can further help in confirming the structure by showing losses of characteristic fragments such as the carboxylic acid group or the methoxy group.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Data sourced from PubChemLite. uni.lu.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 211.06011 |

| [M+Na]⁺ | 233.04205 |

| [M-H]⁻ | 209.04555 |

| [M+NH₄]⁺ | 228.08665 |

| [M+K]⁺ | 249.01599 |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures or for determining its purity.

Gas Chromatography/Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While specific GC/MS methods for this compound are not prominently documented, the technique is widely used for the analysis of related phenoxyacetic acids. nih.govhmdb.ca. For GC/MS analysis, the compound may require derivatization to increase its volatility, for example, by converting the carboxylic acid to an ester. The gas chromatograph would separate the derivatized compound from other components in the sample, and the mass spectrometer would then provide a mass spectrum for identification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of moderately polar organic compounds like this compound. A common approach for this class of compounds is reverse-phase (RP) HPLC.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For a related compound, (2-formylphenoxy)acetic acid, a suitable mobile phase consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid. sielc.com. Formic acid is often preferred for applications where the eluent is directed to a mass spectrometer (LC/MS). sielc.com. This method allows for the separation of the target compound from impurities, with detection often performed using a UV detector, taking advantage of the aromatic ring's UV absorbance.

Table 4: Representative HPLC Conditions for the Analysis of Substituted Phenoxyacetic Acids

| Parameter | Condition |

|---|---|

| Column | Reverse Phase (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile / Water with an acid (e.g., phosphoric acid or formic acid) |

| Detection | UV Spectroscopy or Mass Spectrometry |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for qualitatively monitoring the progress of chemical reactions. libretexts.orgresearchgate.net Its application is particularly valuable in the synthesis of this compound and its derivatives due to its speed, simplicity, and minimal sample requirement. researchgate.net

The primary use of TLC in this context is to track the conversion of starting materials to products. libretexts.org A typical procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate at various time intervals. libretexts.org The plate is also spotted with the pure starting material(s) for reference. libretexts.org The plate is then developed in a suitable solvent system, and the separated spots are visualized, often using UV light. libretexts.org

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, representing the product, will appear and intensify. libretexts.orgresearchgate.net The reaction is generally considered complete when the spot for the limiting reactant is no longer visible. libretexts.org This method allows chemists to quickly ascertain the status of a reaction, helping to determine the appropriate reaction time and to identify the presence of any impurities or side products. libretexts.org

| Step | Procedure | Purpose |

|---|---|---|

| 1. Spotting | Apply small aliquots of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points onto the baseline of a TLC plate. | To compare the reaction's progress against a reference. |

| 2. Development | Place the TLC plate in a sealed chamber containing an appropriate mobile phase (solvent system). | To separate the components of the mixture based on polarity. |

| 3. Visualization | Examine the dried plate under UV light or treat with a staining agent. | To observe the positions and intensities of the separated spots. |

| 4. Analysis | Compare the spot(s) in the reaction mixture lane to the starting material lane. | To determine the consumption of reactant and formation of product. |

In Vitro Biological Assay Methodologies

To investigate the potential therapeutic properties of this compound and its derivatives, a variety of in vitro biological assays are employed. These assays are essential for determining the compound's effects at a cellular and molecular level.

Cell-based assays are critical for evaluating the cytotoxic or cytostatic effects of a compound on various cell lines. While specific data on this compound is limited in the reviewed literature, studies on closely related phenoxy acetic acid derivatives have utilized cell lines such as human embryonic lung (HEL) cells to determine cytotoxicity. For example, in studies of certain pyrazoline derivatives of a structural isomer, 2-(4-formyl-2-methoxyphenoxy) acetic acid, HEL cells were used to establish the minimum cytotoxic concentration. This indicates the concentration at which the compound begins to cause detectable damage to normal cell morphology.

Commonly used cell lines for such screening include:

HeLa S3: An immortal human cell line derived from cervical cancer.

A549: A human lung adenocarcinoma cell line. nih.gov

HEL: Human embryonic lung fibroblasts, often used as a model for normal, non-cancerous cells.

PBMCs: Peripheral Blood Mononuclear Cells, which are primary cells isolated from blood and are used in immunological studies.

These assays typically involve exposing the cells to a range of concentrations of the test compound and measuring cell viability or proliferation after a set incubation period.

The Minimum Inhibitory Concentration (MIC) is a key metric in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov This assay is fundamental for assessing the potential antibacterial or antifungal activity of compounds like this compound.

The most common method for MIC determination is the broth microdilution method. nih.gov In this procedure, a standardized suspension of the target microorganism is added to the wells of a microtiter plate containing serial dilutions of the test compound. nih.gov After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed. nih.gov Although specific MIC values for this compound were not found in the surveyed literature, this methodology is standard for evaluating the antimicrobial potential of novel synthetic compounds.

| Parameter | Description | Importance |

|---|---|---|

| Bacterial Inoculum | A standardized concentration of bacteria (e.g., 5 x 105 CFU/mL). nih.gov | Ensures reproducibility and comparability of results. |

| Growth Medium | Specific broth (e.g., Mueller-Hinton Broth) that supports the growth of the test organism. | Provides necessary nutrients for bacterial growth. |

| Serial Dilutions | A series of decreasing concentrations of the test compound. | Allows for the precise determination of the lowest effective concentration. |

| Incubation | Controlled temperature and time to allow for bacterial growth. | Standardizes conditions for microbial proliferation. |

The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular substance is needed to inhibit a specific biological or biochemical process by 50%. It is a crucial parameter for evaluating the potency of an antagonist or inhibitor. IC50 assays are widely used in pharmacology to compare the effectiveness of different compounds.

These assays involve measuring the activity of a biological target (such as an enzyme or receptor) in the presence of varying concentrations of the inhibitor. The results are plotted on a dose-response curve, and the IC50 value is the concentration of the inhibitor at the midpoint of the curve. While no specific IC50 values for this compound have been identified, derivatives of the broader class of phenoxy acetic acids have been evaluated for their inhibitory activity against targets like the COX-2 enzyme, with reported IC50 values in the micromolar range.

Computational and Molecular Modeling Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. These in silico methods can guide synthetic efforts and help elucidate mechanisms of action before costly and time-consuming laboratory experiments are undertaken.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. ekb.eg

For a compound like this compound, docking studies can be used to screen for potential biological targets. The process involves generating a 3D model of the compound and "docking" it into the binding site of a protein whose structure is known. The software then calculates a score based on the predicted binding energy, which reflects the stability of the ligand-protein complex. ekb.eg

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a foundational approach in medicinal chemistry that explores the link between the chemical structure of a molecule and its biological activity. youtube.commanagingip.com For this compound, SAR studies are crucial for optimizing its properties, such as enhancing potency or improving selectivity for a biological target. The process involves systematically modifying the compound's functional groups and observing the resulting changes in activity.

The core structure of this compound consists of a phenoxyacetic acid scaffold with formyl (-CHO) and methoxy (-OCH₃) substituents on the phenyl ring. The acidic center, the carboxylic acid, is a common feature in many biologically active molecules, including numerous non-steroidal anti-inflammatory drugs (NSAIDs) of the arylalkanoic acid class. pharmacy180.com SAR studies for this class of compounds have established several key principles:

The acidic center is critical for activity. pharmacy180.com

The distance between the aromatic ring and the acidic center influences potency; typically, a one-carbon separation is optimal. pharmacy180.com

Substitutions on the aromatic ring can significantly modulate activity, selectivity, and metabolic stability. mdpi.comresearchgate.net

For this compound, SAR exploration would focus on three primary regions: the carboxylic acid group, the aromatic ring substituents (formyl and methoxy groups), and the ether linkage.

| Modification Site | Structural Change | Hypothesized Impact on Activity | Rationale |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification (e.g., -COOCH₃) or Amidation (e.g., -CONH₂) | Decreased or abolished activity | The acidic nature of the carboxylic acid is often essential for binding to target proteins through ionic interactions. Masking this group typically reduces or eliminates activity. pharmacy180.com |

| Formyl Group (-CHO) | Reduction to alcohol (-CH₂OH) or Oxidation to carboxylic acid (-COOH) | Significant change in activity and selectivity | The electrophilic and hydrogen-bonding properties of the aldehyde are unique. Changing it to an alcohol or another acid group would alter its electronic profile and interaction capabilities with a target. |

| Methoxy Group (-OCH₃) | Replacement with other alkoxy groups (e.g., -OCH₂CH₃) or a hydroxyl group (-OH) | Modulation of potency and metabolic stability | The size and lipophilicity of this group can affect how the molecule fits into a binding pocket. Demethylation to a hydroxyl group could introduce new hydrogen bonding opportunities. |

| Aromatic Ring | Addition of further substituents (e.g., halogens, alkyl groups) | Altered lipophilicity and electronic properties | Additional substituents can influence the compound's ability to cross cell membranes and can introduce new interactions (e.g., halogen bonds) with a target protein. mdpi.com |

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling for Research Guidance

Before a compound can be considered for further development, its pharmacokinetic and safety profiles must be evaluated. Predictive ADMET modeling uses computational, or in silico, methods to forecast these properties, allowing researchers to prioritize or deprioritize compounds early in the discovery process, thereby saving significant time and resources. nih.govnih.gov These models are built using data from large sets of previously tested compounds and leverage machine learning algorithms to correlate molecular structures with specific ADMET outcomes. researchgate.netnih.gov

For this compound, various molecular descriptors can be calculated from its structure to predict its ADMET profile. These descriptors include properties like molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often used in rule-based filters, such as Lipinski's Rule of Five, to assess a compound's "drug-likeness."

Modern ADMET prediction relies on sophisticated software platforms that employ quantitative structure-property relationship (QSPR) models. sci-hub.sesimulations-plus.com These tools can predict a wide range of endpoints, from Caco-2 permeability (an indicator of intestinal absorption) to inhibition of cytochrome P450 enzymes (key players in drug metabolism). sci-hub.se

| Property | Predicted Value | Implication for Drug Development |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₅ | Provides basic compositional information. |